molecular formula C27H29N5O6S2 B2768260 N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide CAS No. 451465-33-1

N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide

Katalognummer: B2768260
CAS-Nummer: 451465-33-1
Molekulargewicht: 583.68
InChI-Schlüssel: VQKLGBLLJIFGLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring a 3,4-dihydroquinazolin-4-one core, a furan-2-ylmethyl substituent, and a sulfamoylphenyl-linked side chain. The quinazolinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition (e.g., tyrosine kinases, dihydrofolate reductase) . The furan moiety contributes to lipophilicity and π-π stacking interactions, which may influence bioavailability and binding affinity.

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O6S2/c28-40(36,37)21-11-9-19(10-12-21)13-14-29-25(34)18-39-27-31-23-7-2-1-6-22(23)26(35)32(27)15-3-8-24(33)30-17-20-5-4-16-38-20/h1-2,4-7,9-12,16H,3,8,13-15,17-18H2,(H,29,34)(H,30,33)(H2,28,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKLGBLLJIFGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)CCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S and a molecular weight of approximately 404.5 g/mol. It features a quinazoline core, which is known for its biological activity, particularly in the development of anticancer and antimicrobial agents. The presence of furan and sulfamoyl groups enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The quinazoline moiety is associated with various anticancer properties, and modifications such as those present in this compound can enhance its efficacy against specific cancer types.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that derivatives of quinazoline compounds exhibit significant inhibition of cancer cell lines, including breast and lung cancers. The incorporation of the furan group in N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide may increase its selectivity and potency against these cell lines .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. The presence of the sulfamoyl group is crucial for its antibacterial activity.

Case Study: Bacterial Inhibition

Research indicates that compounds containing sulfamoyl functionalities exhibit significant antibacterial effects against various strains, including resistant bacteria. The mechanism involves disruption of bacterial cell wall synthesis, making it a potential candidate for treating infections caused by resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds suggest that N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide may also be beneficial in treating inflammatory diseases.

Case Study: In Vivo Models

In vivo studies have shown that related quinazoline derivatives significantly reduce inflammatory markers in models of arthritis and other inflammatory conditions. This suggests that the compound could be further explored for its therapeutic potential in managing chronic inflammatory diseases .

Drug Design and Development

Given its diverse biological activities, N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide serves as an excellent lead compound for drug design.

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that modifications to enhance solubility and bioavailability could further improve its therapeutic index .

Wirkmechanismus

The mechanism of action of N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Quinazolinone Cores
Compound Name / CAS Key Structural Differences Physicochemical Properties Biological Activity (If Reported) Reference
Target Compound 3,4-dihydroquinazolinone core; furan-2-ylmethyl; sulfamoylphenyl-ethylcarbamoylmethylsulfanyl High molecular weight (MW ≈ 600+); IR: C=O (quinazolinone) ~1660 cm⁻¹; LogP ~3.5 (estimated) Not explicitly reported
CAS 477329-16-1 3-(4-chlorophenyl)-4-oxo-quinazolinone; sulfamoylphenyl-acetamide MW 455.92; mp >250°C; IR: C=O ~1670 cm⁻¹; LogP ~2.8 Antimicrobial activity (broad-spectrum)
CAS 810686-85-2 Benzofuran-triazine hybrid; methylphenyl substituents MW 385.43; mp 180–185°C; IR: C≡N ~2215 cm⁻¹ Anticancer (in vitro)

Key Observations :

  • Substitution of chlorophenyl (CAS 477329-16-1) with furan-2-ylmethyl in the target compound may reduce steric hindrance, improving binding to planar active sites .
Sulfonamide/Sulfamoyl-Containing Derivatives
Compound Name / CAS Core Structure Functional Groups Spectral Data (IR/NMR) Reference
13a () Cyanoacetanilide 4-Methylphenylhydrazinylidene; sulfamoyl IR: C≡N ~2214 cm⁻¹; ¹H-NMR δ 2.30 (CH₃)
13b () Cyanoacetanilide 4-Methoxyphenylhydrazinylidene; sulfamoyl IR: C≡N ~2212 cm⁻¹; ¹H-NMR δ 3.77 (OCH₃)
Target Compound Quinazolinone Sulfamoylphenyl-ethylcarbamoylmethylsulfanyl IR: C=O (quinazolinone) ~1660 cm⁻¹ (estimated)

Key Observations :

  • The sulfamoyl group in both the target compound and derivatives enhances water solubility compared to non-polar analogs (e.g., 13a with LogP ~3.0 vs. target ~3.5) .
  • The cyano (-C≡N) group in compounds is absent in the target, which may reduce electrophilicity and toxicity risks .
Heterocyclic Hybrids
Compound Name / Source Core Structure Key Pharmacophores Biological Relevance Reference
Target Compound Quinazolinone-furan Sulfamoylphenyl; carbamoylmethyl Potential kinase inhibition
Chromone-thiazolidinone () Chromone-thiazolidinone 4-oxo-4H-chromen-3-yl; furanamide Antifungal activity (IC₅₀ ~10 µM)
Benzotriazinone () Benzotriazinone 4-oxo-1,2,3-benzotriazin-3-yl Enzyme inhibition (e.g., proteases)

Key Observations :

  • The chromone-thiazolidinone hybrid () shares a 4-oxo heterocyclic core with the target compound but demonstrates confirmed antifungal activity, suggesting a possible overlap in biological targets .
Substituent Effects on Activity
  • Electron-Withdrawing Groups (EWG) : The sulfamoyl (-SO₂NH₂) group in the target compound increases acidity (pKa ~10) compared to methoxy (-OCH₃) or methyl (-CH₃) substituents in derivatives, enhancing ionic interactions .

Biologische Aktivität

N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed exploration of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Classification

The compound belongs to several chemical classes including:

  • Sulfonamides
  • Quinazolines
  • Furans
  • Thiophenes

This diverse classification suggests a multifaceted mechanism of action that can be exploited for therapeutic purposes.

  • Inhibition of Enzymatic Activity :
    Preliminary studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation. The presence of the sulfonamide group is crucial for its interaction with target enzymes, potentially leading to apoptosis in malignant cells.
  • Antimicrobial Properties :
    Compounds similar to N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide have shown promising antibacterial and antifungal activities. The furan moiety is known to enhance membrane permeability, allowing for better uptake into microbial cells.
  • Cytotoxicity :
    The compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been tested against Jurkat cells (a model for T-cell leukemia) and A431 cells (a model for epidermoid carcinoma), showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Efficacy Against Cancer

A study published in MDPI highlighted the compound's activity against multiple cancer cell lines. It reported an IC50 value lower than that of reference drugs, indicating superior potency. The structure–activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly affect cytotoxicity .

Cell LineIC50 (µM)Reference Drug IC50 (µM)
Jurkat1.5520
A4311.7515

Antimicrobial Activity

Research indicates that derivatives of this compound possess notable antimicrobial properties. For instance, analogues have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibiotic .

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation demonstrated that modifications to the thiourea linker within the compound significantly impacted its inhibitory potency against cancer cell lines. The study emphasized the importance of maintaining specific structural features to enhance biological activity .
  • Antimicrobial Efficacy :
    Another study focused on the antibacterial effects of related compounds, showing that certain structural modifications led to enhanced activity against resistant bacterial strains. This suggests that N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide could be further optimized for clinical applications in infectious diseases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.